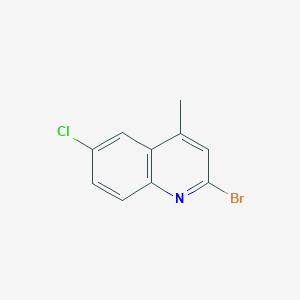

2-Bromo-6-chloro-4-methylquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Synthetic and Material Sciences

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal and synthetic chemistry. researchgate.netnih.gov Its rigid and planar structure provides a versatile framework for the development of a wide array of functional molecules. researchgate.net In synthetic sciences, quinoline and its derivatives are pivotal building blocks, allowing for the construction of complex molecular architectures through various chemical transformations. researchgate.netnih.gov The nitrogen atom in the ring not only imparts basicity but also influences the electronic distribution across the scaffold, enabling both electrophilic and nucleophilic substitution reactions. nih.govuop.edu.pk This reactivity allows for precise functionalization at multiple positions, making it a highly sought-after core in drug discovery and the synthesis of novel organic materials. researchgate.netnih.gov

In material sciences, the electron-donating and intense π–π* transitioning properties of quinoline derivatives make them suitable for applications such as selective fluorophores and components in organic light-emitting diodes (OLEDs). researchgate.net The ability to tune their photophysical properties through substitution has led to their use in developing advanced materials with unique optical and electronic characteristics.

Strategic Importance of Halogenation in Tailoring Quinoline Reactivity and Properties

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into the quinoline structure, is a critical strategy for modulating the molecule's physicochemical and biological properties. nih.gov The presence of halogens significantly alters the electronic landscape of the quinoline ring, which in turn affects its reactivity, lipophilicity, and binding interactions with biological targets. researchgate.net For instance, the introduction of electron-withdrawing halogens can make the quinoline scaffold more susceptible to nucleophilic attack, a key reaction in the synthesis of diverse derivatives. youtube.com

Furthermore, halogen atoms serve as versatile synthetic handles. They can be readily replaced by other functional groups through various cross-coupling reactions, such as Suzuki-Miyaura coupling, providing a pathway to elaborate and diversify the quinoline core. researchgate.net In the context of material sciences, halogenation has been shown to enhance the photophysical performance of quinoline-based dyes, leading to red-shifted absorptions and emissions and improved photostability. nih.gov

Overview of Academic Research Trajectories for Multi-substituted Quinoline Derivatives

The academic pursuit of multi-substituted quinoline derivatives is driven by the quest for molecules with enhanced potency, selectivity, and novel functionalities. researchgate.net Research has shown that polysubstitution allows for the fine-tuning of a compound's properties, improving target specificity and pharmacokinetic profiles. researchgate.netnih.gov Current research trajectories focus on developing efficient and regioselective synthesis methods to access a wide variety of these complex molecules. nih.govorganic-chemistry.org

Prominent synthetic strategies include classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, as well as modern transition-metal-catalyzed and metal-free reaction protocols. nih.goviipseries.org These methods enable the introduction of a diverse array of substituents onto the quinoline scaffold. researchgate.net A significant area of research involves the development of quinoline-based hybrids, where the quinoline moiety is combined with other pharmacophores to create multifunctional molecules. nih.gov These efforts are crucial in fields ranging from medicinal chemistry, with applications in anticancer and antimicrobial agents, to materials science for the creation of advanced functional materials. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJRVHOBSBPBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of 2 Bromo 6 Chloro 4 Methylquinoline

Precursor Synthesis and Regioselective Functionalization Strategies

The assembly of the 2-bromo-6-chloro-4-methylquinoline scaffold begins with the synthesis of key building blocks and the strategic introduction of substituents. The choice of precursors is critical and is dictated by the intended cyclization strategy.

Synthesis of Halogenated Anilines and Beta-Keto Esters as Key Intermediates

The construction of the quinoline ring system often involves the condensation of an aniline (B41778) derivative with a 1,3-dicarbonyl compound, such as a β-keto ester. orientjchem.org For the target molecule, a halogenated aniline is an essential starting material.

Halogenated Anilines: The chlorine atom at the C6 position of the final quinoline originates from the aniline precursor. Therefore, a para-substituted chloroaniline, such as 4-chloroaniline, is a logical starting point. Syntheses of halogenated anilines can be achieved through various methods, including electrophilic aromatic substitution, though regioselectivity can be challenging with highly activated aniline rings. acs.org More controlled modern methods involve the manipulation of N-oxide derivatives. For instance, N,N-dialkylaniline N-oxides can be treated with thionyl halides to achieve selective ortho-chlorination or para-bromination, providing a route to specifically substituted anilines that might otherwise be difficult to access. acs.orgacs.org

Beta-Keto Esters: β-Keto esters are crucial precursors that typically form the pyridinone ring of the quinoline system. tandfonline.comgoogle.com They serve as a three-carbon synthon in reactions like the Knorr and Conrad-Limpach syntheses. orientjchem.orgtandfonline.com The most common β-keto ester, ethyl acetoacetate (B1235776), is ideal for introducing the 4-methyl group found in the target molecule. These esters can be synthesized through various condensation reactions, and lipase-catalyzed transesterification offers a mild, solvent-free method for producing optically active β-keto esters, which are valuable building blocks for complex natural products. google.com

Methods for Introducing Methyl Substituents at Specific Quinoline Positions

The placement of a methyl group on the quinoline ring can be accomplished either by incorporating it into one of the initial building blocks or by functionalizing the pre-formed quinoline core.

Incorporation during Cyclization: The most direct method for installing the 4-methyl group is through the use of a β-dicarbonyl compound that already contains the methyl group in the appropriate position. As mentioned, reacting an aniline with ethyl acetoacetate in syntheses like the Conrad-Limpach or Knorr reaction naturally leads to a quinoline with a substituent (a methyl group in this case) at the C4 position. orientjchem.org Similarly, the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyls, can be employed to install methyl groups, typically at the C2 position when using crotonaldehyde. iipseries.org

Post-Cyclization Functionalization: Modern synthetic methods allow for the direct methylation of the quinoline scaffold through C-H bond activation. thieme-connect.de This approach offers flexibility for late-stage modification. Transition metals, particularly rhodium and palladium, are effective catalysts for this transformation. rsc.orgresearchgate.net For example, rhodium(III) can catalyze the regioselective methylation of the C(sp³)–H bond of 8-methylquinolines using organoboron reagents. researchgate.net Research has also shown that the position of existing substituents can direct C-H activation to either the C2 or C4 positions. acs.org For instance, a methyl group at the C6 position can direct rhodium-catalyzed C-H activation to the C4 position. acs.org Metal-free methods have also been developed, such as the methylation of quinoline N-oxides using sodium methylsulfinylmethylide, which typically introduces a methyl group at the α-position (C2). researchgate.net

Classical and Modern Cyclization Approaches to the Quinoline Core

The formation of the bicyclic quinoline system from aniline and carbonyl precursors is achieved through a cyclization reaction. A variety of classical named reactions and modern strategies have been developed for this purpose, each with its own advantages and limitations regarding substrate scope and regioselectivity.

Knorr Cyclization and its Optimization for Substituted Quinolines

The Knorr quinoline synthesis is a widely used intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) (quinol-2-one). wikipedia.orgchemeurope.com The reaction proceeds by treating the β-ketoanilide, which is pre-formed from the condensation of an aniline and a β-ketoester, with a strong acid, typically sulfuric acid. orientjchem.orgwikipedia.org

The mechanism involves an electrophilic aromatic substitution followed by the elimination of water. wikipedia.org Optimization of the Knorr synthesis is crucial, as reaction conditions can significantly affect the outcome. Studies have shown that the concentration of the acid catalyst is critical; using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to a competing 4-hydroxyquinoline (B1666331) product. wikipedia.org For preparative purposes, triflic acid has been recommended as a highly efficient catalyst for Knorr cyclizations. wikipedia.org A recent improved synthesis of a complex quinoline derivative highlighted the efficiency of the Knorr reaction using microwave irradiation for the initial condensation, followed by cyclization in concentrated sulfuric acid at high temperatures to produce the quinolone product. nih.gov To obtain the target 2-bromoquinoline (B184079) from a Knorr synthesis, the resulting 2-hydroxyquinoline would need to undergo subsequent halogenation steps, for example, by conversion to a 2-chloroquinoline (B121035) with phosphorus oxychloride, followed by substitution. nih.gov

Friedländer, Skraup, Doebner-Miller, and Combes Syntheses for Quinoline Formation

Several classical named reactions provide powerful and versatile routes to the quinoline core. rsc.org These methods are distinguished by their starting materials and the resulting substitution patterns on the quinoline product.

Friedländer Synthesis: This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). eurekaselect.comorganicreactions.orgorganic-chemistry.org It is considered one of the most straightforward methods for producing polysubstituted quinolines. eurekaselect.com

Skraup Synthesis: In the archetypal Skraup reaction, an aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline, typically unsubstituted on the heterocyclic ring. organicreactions.orgwikipedia.org The reaction is notoriously vigorous and often requires moderation with ferrous sulfate. wikipedia.org Modified versions can employ substituted α,β-unsaturated aldehydes in place of glycerol to yield substituted quinolines. nih.govresearchgate.net

Doebner-Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions. iipseries.orgnih.gov It is a common route to 2- and/or 4-substituted quinolines, although the original method suffered from low yields due to polymerization of the carbonyl substrate. nih.gov The mechanism is complex and can involve fragmentation-recombination pathways. nih.govillinois.edu

Combes Synthesis: The Combes synthesis is unique in its use of a β-diketone, which is condensed with an arylamine and then cyclized with an acid catalyst. drugfuture.comwikipedia.org This method typically yields 2,4-disubstituted quinolines. iipseries.org

The following table summarizes the key features of these classical syntheses.

| Synthesis Name | Aniline Reactant | Carbonyl Reactant(s) | Typical Product Pattern | Reference(s) |

|---|---|---|---|---|

| Friedländer | 2-Aminoaryl aldehyde or ketone | Ketone or aldehyde with α-methylene group | Polysubstituted quinolines | organicreactions.org, eurekaselect.com |

| Skraup | Aniline | Glycerol (+ oxidizing agent) | Unsubstituted hetero-ring | organicreactions.org, wikipedia.org |

| Doebner-Miller | Aniline | α,β-Unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | iipseries.org, nih.gov |

| Combes | Aniline | β-Diketone | 2,4-Disubstituted quinolines | drugfuture.com, wikipedia.org |

Electrophilic Cyclization Strategies for Halogenated Quinolines

Modern synthetic chemistry offers elegant solutions for the direct synthesis of halogenated heterocycles. One of the most effective strategies for synthesizing halogenated quinolines is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govnih.gov This method provides a convenient route to functionalized cyclic compounds under mild reaction conditions. nih.govresearchgate.net

The reaction proceeds via a 6-endo-dig cyclization, where an electrophilic halogen source, such as iodine (I₂), bromine (Br₂), or iodine monochloride (ICl), promotes the ring closure of the alkynylaniline precursor. nih.govnih.gov This approach is particularly powerful for creating 3-haloquinolines in moderate to good yields and is compatible with a wide variety of functional groups. nih.gov Recent developments have described novel methods for generating halogen cations (X⁺) in situ from the reaction of X₂ with silver ions, which then promote the regioselective cyclization to afford 3-haloquinolines. rsc.orgrsc.org While this strategy is highly effective for introducing a halogen at the C3 position, it does not directly yield the 2-bromo isomer required for the target molecule. nih.govnih.gov Therefore, to synthesize 2-bromo-6-chloro-4-methylquinoline via this pathway, a subsequent rearrangement or functional group manipulation would be necessary.

Metal-Catalyzed Cross-Coupling and C-H Functionalization in Halogenated Quinoline Synthesis

The strategic functionalization of the quinoline ring system is a powerful approach in modern synthetic chemistry. researchgate.net For dihalogenated quinolines like 2-Bromo-6-chloro-4-methylquinoline, the differential reactivity of the C-Br and C-Cl bonds under metal catalysis allows for selective and sequential modifications, paving the way for the synthesis of complex, polysubstituted quinolines.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira, Kumada, Negishi, Hiyama) for Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in pharmaceutical synthesis. researchgate.netmdpi.com These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. google.comrsc.org The reactivity of the organic halide in the oxidative addition step typically follows the order I > Br > Cl, a principle that allows for regioselective functionalization of polyhalogenated substrates. rsc.orgnih.gov In the case of 2-Bromo-6-chloro-4-methylquinoline, the more reactive C-Br bond at the 2-position is expected to undergo coupling preferentially over the C-Cl bond at the 6-position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. nih.govatlantis-press.com It is widely favored due to the stability and low toxicity of the boron reagents. organic-chemistry.org For 2-Bromo-6-chloro-4-methylquinoline, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to selectively form a 2-aryl-6-chloro-4-methylquinoline.

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organic halide. mdpi.comacs.org While effective, the toxicity of organotin compounds is a significant drawback. acs.org The general mechanism involves the coupling of two organic groups, one of which is an organostannane. mdpi.com

Heck Coupling: This reaction forms a substituted alkene by coupling an organic halide with an alkene in the presence of a base. nih.govincatt.nl Applying this to 2-Bromo-6-chloro-4-methylquinoline would likely yield a 2-alkenyl-6-chloro-4-methylquinoline.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. For di-substituted quinolines, the reaction shows regioselectivity, with the acetylene (B1199291) adding to the site of the more reactive halide. Thus, for 2-Bromo-6-chloro-4-methylquinoline, alkynylation would be predicted to occur at the C-2 position.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. It was one of the first catalytic cross-coupling methods developed.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used. These reagents are generally more reactive than organoboron compounds but less reactive than Grignard reagents, offering a balance of reactivity and functional group tolerance.

Hiyama Coupling: The Hiyama coupling involves the use of an organosilicon compound, which is activated by a fluoride (B91410) source.

While specific examples of these reactions on 2-Bromo-6-chloro-4-methylquinoline are not extensively detailed in readily available literature, the principles of regioselectivity in palladium-catalyzed reactions on dihaloquinolines are well-established. The following table illustrates the expected products from the selective functionalization at the C-2 position.

| Coupling Reaction | Nucleophilic Reagent | Expected Product at C-2 |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-6-chloro-4-methylquinoline |

| Stille | Organostannane | 2-Organo-6-chloro-4-methylquinoline |

| Heck | Alkene | 2-Alkenyl-6-chloro-4-methylquinoline |

| Sonogashira | Terminal alkyne | 2-Alkynyl-6-chloro-4-methylquinoline |

| Kumada | Grignard reagent | 2-Organo-6-chloro-4-methylquinoline |

| Negishi | Organozinc reagent | 2-Organo-6-chloro-4-methylquinoline |

| Hiyama | Organosilane | 2-Organo-6-chloro-4-methylquinoline |

Copper-Catalyzed C-N and C-C Bond Formation in Quinoline Synthesis

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems for certain transformations, particularly for the formation of C-N and C-C bonds. Copper catalysis can be effective for coupling amines, heterocycles, and amides with aryl halides, sometimes under milder conditions than their palladium-catalyzed counterparts. For a substrate like 2-Bromo-6-chloro-4-methylquinoline, copper-catalyzed amination would be a viable route to introduce amino functionalities, which are prevalent in biologically active molecules. The selective amination at either the C-2 or C-6 position would depend on the specific reaction conditions and the catalyst system employed.

Regioselective C-H Halogenation and Functionalization of Quinoline Rings

Direct C-H functionalization has become a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy. For the quinoline scaffold, various positions are susceptible to C-H activation and subsequent functionalization, with the regioselectivity often guided by directing groups or the inherent electronic properties of the ring.

While the starting material, 2-Bromo-6-chloro-4-methylquinoline, is already halogenated, further C-H halogenation or functionalization could be envisioned on the carbocyclic ring. For instance, metal-free protocols have been developed for the regioselective C5-halogenation of 8-substituted quinolines. Although direct application to 2-Bromo-6-chloro-4-methylquinoline is not documented, the principles suggest that specific positions on the quinoline ring can be targeted for further modification, expanding the accessible chemical space.

Green Chemistry Approaches and Sustainable Synthetic Protocols for Quinoline Derivatives

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being applied to the synthesis of quinoline derivatives. Traditional methods for quinoline synthesis often require harsh conditions, such as high temperatures and strong acids.

Modern, greener approaches include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key aspect of green chemistry.

Catalyst-free reactions: The development of synthetic protocols that proceed without a metal catalyst offers significant environmental and economic benefits. rsc.org For example, metal-free tandem cyclization strategies have been developed for the synthesis of functionalized quinolines.

Sustainable catalysts: The use of non-toxic, inexpensive, and recyclable catalysts, such as certain bismuth salts, aligns with green chemistry principles.

These sustainable protocols are being applied to the synthesis of the quinoline core and its derivatives, offering more environmentally friendly routes to these important heterocyclic compounds.

Reactivity and Transformational Chemistry of 2 Bromo 6 Chloro 4 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Quinoline (B57606) System

Nucleophilic aromatic substitution (SNAr) reactions on the quinoline core are dictated by the electron-deficient nature of the pyridine (B92270) ring. The presence of the electronegative nitrogen atom activates the α (C-2) and γ (C-4) positions towards nucleophilic attack, as these positions can effectively stabilize the negative charge of the intermediate Meisenheimer complex. imperial.ac.ukstackexchange.com

Selective Displacement of Bromine and Chlorine Atoms at C-2 and C-6 Positions

In 2-Bromo-6-chloro-4-methylquinoline, the two halogen atoms are situated in electronically distinct environments. The bromine atom at the C-2 position is on the electron-poor pyridine ring, while the chlorine atom at C-6 is on the more electron-rich benzene (B151609) moiety. iust.ac.ir This difference is the primary determinant of selectivity in SNAr reactions.

The C-2 position is highly activated towards nucleophilic attack due to the adjacent ring nitrogen, which stabilizes the anionic intermediate through resonance. stackexchange.com In contrast, the C-6 position behaves similarly to a standard halogenated benzene ring, exhibiting significantly lower reactivity towards nucleophiles under typical SNAr conditions. iust.ac.ir Consequently, nucleophilic attack occurs almost exclusively at the C-2 position, leading to the selective displacement of the bromide ion. The higher reactivity of 2-haloquinolines compared to 4-haloquinolines with certain nucleophiles further underscores the activation of the C-2 position. researchgate.net

| Position | Halogen | Ring System | Relative Reactivity in SNAr | Rationale |

|---|---|---|---|---|

| C-2 | Bromine | Pyridine | High | Direct activation by electronegative ring nitrogen, which stabilizes the reaction intermediate. stackexchange.com |

| C-6 | Chlorine | Benzene | Low | Lacks direct activation from the ring nitrogen; behaves like a typical aryl halide. iust.ac.ir |

Influence of Steric and Electronic Effects of Methyl Group at C-4 on SNAr Reactivity

The methyl group at the C-4 position influences the reactivity of the quinoline system through a combination of electronic and steric effects.

Steric Effects : The C-4 methyl group can exert some steric hindrance to the approaching nucleophile targeting the C-2 position. However, this effect is generally considered minor as the attack trajectory is not severely impeded. The steric influence would be more pronounced for reactions at the C-3 or C-5 positions.

Strategic Derivatization via Organometallic Reactions

Organometallic cross-coupling reactions provide a powerful alternative for functionalizing the 2-bromo-6-chloro-4-methylquinoline scaffold, offering pathways to form new carbon-carbon and carbon-heteroatom bonds.

Generation of Novel Quinolines via Cross-Coupling at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are highly effective for the derivatization of halogenated quinolines. The reactivity of aryl halides in these reactions, which proceed via an oxidative addition step, is typically governed by the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl. proprogressio.hu This reactivity order is inverse to that of the leaving group ability in SNAr reactions.

This differential reactivity allows for selective coupling at the C-2 position. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling : Reaction with organoboron reagents (boronic acids or esters) to form C-C bonds. This is a versatile method for introducing aryl or vinyl substituents. researchgate.net

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, enabling the synthesis of various aminoquinolines. nih.gov

| Reaction | Coupling Partner | Catalyst/Ligand (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | C-C | 2-Aryl-6-chloro-4-methylquinoline |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | C-N | 2-Amino-6-chloro-4-methylquinoline |

Sequential Functionalization for Complex Quinoline Architectures

The orthogonal reactivity of the C-2 bromo and C-6 chloro positions enables a stepwise approach to creating highly complex and diverse quinoline derivatives. By carefully selecting reaction types and conditions, each site can be addressed independently.

Strategy 1: Dual Cross-Coupling

First Coupling : A Suzuki-Miyaura or other Pd-catalyzed reaction is performed under mild conditions, which selectively targets the more reactive C-2 bromine atom.

Second Coupling : The resulting 2-substituted-6-chloro-4-methylquinoline is then subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different ligand), to functionalize the less reactive C-6 chlorine atom. nih.gov

Strategy 2: Combination of SNAr and Cross-Coupling

SNAr Reaction : A nucleophile is first introduced at the highly activated C-2 position, displacing the bromide.

Cross-Coupling Reaction : The product, a 2-substituted-6-chloro-4-methylquinoline, is then used in a palladium-catalyzed reaction to modify the C-6 position.

This sequential approach is a powerful tool for building molecular libraries from a single, versatile starting material. nih.gov

Oxidation and Reduction Pathways of the Quinoline Nucleus

The quinoline nucleus can undergo both oxidation and reduction, with the outcome depending on the reagents and conditions employed.

Reduction The quinoline ring system can be selectively or fully reduced.

Pyridine Ring Reduction : The electron-deficient pyridine ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., H₂/Pd, Pt) under mild conditions or reaction with sodium cyanoborohydride in acid selectively reduces the pyridine portion to yield a 1,2,3,4-tetrahydroquinoline derivative. iust.ac.irfirsthope.co.in

Benzene Ring Reduction : Under specific conditions, such as a Birch reduction (Li or Na in liquid NH₃ with an alcohol), the benzene ring can be partially reduced. firsthope.co.in Selective saturation of the benzene ring can also be achieved via catalytic hydrogenation in strong acid solution. iust.ac.ir

Full Reduction : More vigorous hydrogenation conditions can lead to the saturation of both rings, yielding a decahydroquinoline. firsthope.co.in

Oxidation Oxidation reactions can target either the substituent methyl group or the quinoline ring itself.

Side-Chain Oxidation : The C-4 methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). firsthope.co.inyoutube.com Careful control of conditions is necessary to avoid degradation of the quinoline rings.

Ring Oxidation : Under harsh oxidative conditions, the benzene ring of the quinoline nucleus is susceptible to oxidative cleavage. This typically results in the formation of a pyridine-2,3-dicarboxylic acid derivative. The pyridine ring is generally more resistant to oxidation due to its electron-deficient character.

| Reaction Type | Reagent/Condition | Primary Site of Reaction | Product |

|---|---|---|---|

| Reduction | H₂, Pd/C (mild) | Pyridine Ring | Tetrahydroquinoline derivative |

| Reduction | Li/NH₃ (Birch) | Benzene Ring | Dihydroquinoline derivative |

| Oxidation | KMnO₄ (controlled) | C-4 Methyl Group | Quinoline-4-carboxylic acid derivative |

| Oxidation | KMnO₄ (harsh) | Benzene Ring | Pyridine-2,3-dicarboxylic acid derivative |

Cycloaddition and Condensation Reactions for Fused Heterocyclic Systems

The strategic placement of a bromine atom at the 2-position and a chlorine atom at the 6-position of the 4-methylquinoline scaffold renders "2-Bromo-6-chloro-4-methylquinoline" a versatile precursor for the synthesis of complex fused heterocyclic systems. The reactivity of the C2-bromo substituent is particularly pivotal, often serving as a linchpin for palladium-catalyzed cross-coupling reactions that introduce functionalities capable of subsequent intramolecular cyclization or condensation to construct additional rings.

Detailed research into analogous 2-haloquinoline systems has elucidated several powerful strategies for the elaboration of fused polycyclic frameworks. These methodologies, primarily centered around palladium-catalyzed bond formation followed by a ring-closing event, provide a clear blueprint for the potential transformations of 2-bromo-6-chloro-4-methylquinoline.

One prominent approach involves the Suzuki cross-coupling reaction. In a demonstrated synthesis of indolo[3,2-b]quinolines and indolo[2,3-b]quinolines, 2,3-dihaloquinolines are reacted with 2-bromophenylboronic acid. This initial C-C bond formation is followed by a palladium-catalyzed double C-N coupling in a subsequent step, leading to the desired tetracyclic indole-fused quinoline system. This strategy highlights how the bromo-substituent at the C2-position of 2-bromo-6-chloro-4-methylquinoline could be selectively coupled to introduce an aryl group, which could then undergo intramolecular cyclization.

The intramolecular Heck reaction represents another powerful tool for the construction of fused ring systems. This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. For instance, N-allyl-N-aryl-2-bromobenzamides have been successfully cyclized to form isoquinolinone derivatives. connectjournals.comwikipedia.orgorganicreactions.orgresearchgate.netlibretexts.org This precedent suggests that 2-bromo-6-chloro-4-methylquinoline, after appropriate N-alkenylation, could undergo a similar intramolecular Heck reaction to yield novel fused quinoline structures. The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product.

The following interactive table summarizes representative transformations of halo-quinolines that are analogous to the potential reactivity of 2-bromo-6-chloro-4-methylquinoline in forming fused heterocyclic systems.

| Starting Material Analogue | Reagents and Conditions | Fused Heterocyclic Product | Reaction Type |

| 2,3-Dihaloquinoline | 1. 2-Bromophenylboronic acid, Pd catalyst 2. Pd-catalyzed double C-N coupling | Indolo[3,2-b]quinoline / Indolo[2,3-b]quinoline | Suzuki Coupling followed by C-N Coupling |

| 2-Bromo-N-propargylanilides | Aryl boronic acids, Pd catalyst, DDQ | Indolo[2,3-b]quinoline | Domino Heck-Suzuki Coupling and Oxidative C-H/N-H Coupling |

| N-Allyl-N-aryl-2-bromobenzamide | Pd catalyst, base | Isoquinolinone derivative | Intramolecular Heck Reaction |

Furthermore, domino reactions initiated by a Heck coupling can lead to the formation of complex polycyclic systems in a single synthetic operation. For example, a palladium-catalyzed domino Heck-Suzuki coupling of 2-bromo-N-propargylanilides with aryl boronic acids has been employed to synthesize 3-indolines, which are then converted to indolo[2,3-b]quinolines through an oxidative cross-dehydrogenative coupling. nih.gov This demonstrates the potential for 2-bromo-6-chloro-4-methylquinoline to participate in sequential, one-pot transformations to rapidly build molecular complexity.

While direct cycloaddition reactions involving the quinoline core of 2-bromo-6-chloro-4-methylquinoline are less commonly reported for the synthesis of fused systems, the initial functionalization via the bromo and chloro substituents opens avenues for subsequent condensation reactions. For instance, the conversion of the 2-bromo group to an amino or hydroxyl group would provide a nucleophilic handle for condensation with a variety of electrophilic partners, leading to the formation of fused pyrimidines, imidazoles, or oxazoles.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum for 2-Bromo-6-chloro-4-methylquinoline is expected to reveal distinct signals corresponding to each unique proton environment. The methyl group (CH₃) at the C4 position would likely appear as a singlet in the upfield region, typically around 2.5-2.8 ppm. The aromatic region would be more complex, showing signals for the four protons on the quinoline (B57606) ring system. The proton at C3 would likely be a singlet. The protons on the benzo-fused ring (at C5, C7, and C8) would exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons. Their chemical shifts would be in the range of 7.5-8.5 ppm, influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom.

¹³C NMR: The ¹³C NMR spectrum would show ten distinct signals, one for each carbon atom in the molecule. The methyl carbon would be found significantly upfield (e.g., 20-25 ppm). The nine carbons of the quinoline ring would appear in the downfield aromatic region (approximately 120-150 ppm). The carbons directly bonded to the bromine (C2), chlorine (C6), and nitrogen (C8a and C2) would have their chemical shifts significantly influenced by these heteroatoms.

2D NMR: To definitively assign these signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial. A COSY spectrum would establish proton-proton (¹H-¹H) coupling correlations, helping to identify which protons are adjacent to one another on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon signals based on the already-assigned proton spectrum.

Table 1: Predicted NMR Data for 2-Bromo-6-chloro-4-methylquinoline

| Technique | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | 4-CH₃ | ~2.5 - 2.8 | Singlet (s) |

| ¹H NMR | H3 | ~7.2 - 7.5 | Singlet (s) |

| ¹H NMR | Aromatic H (H5, H7, H8) | ~7.5 - 8.5 | Doublets (d), Doublet of Doublets (dd) |

| ¹³C NMR | 4-CH₃ | ~20 - 25 | |

| ¹³C NMR | Aromatic/Quinoline C's | ~120 - 150 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Elucidation (EI, CI, ESI, APCI)

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of 2-Bromo-6-chloro-4-methylquinoline is 256.5 g/mol . nih.gov

A key feature in the mass spectrum of this compound would be its distinctive isotopic pattern. This arises from the natural abundance of isotopes for both bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). docbrown.info This results in a characteristic cluster of peaks for the molecular ion (M) and any fragments containing these halogens. The molecular ion region would show a pattern of peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopes.

Electron Ionization (EI): This hard ionization technique would likely cause significant fragmentation, providing a complex fingerprint that could help in structural confirmation by analyzing the stable carbocation fragments formed.

Chemical Ionization (CI): As a softer ionization method, CI would produce a more prominent protonated molecule peak [M+H]⁺, confirming the molecular weight with less fragmentation.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques are ideal for this type of molecule. They would be expected to generate strong signals for the protonated molecule [M+H]⁺. Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for 2-Bromo-6-chloro-4-methylquinoline Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 255.95232 |

| [M+Na]⁺ | 277.93426 |

| [M-H]⁻ | 253.93776 |

| [M+K]⁺ | 293.90820 |

Data sourced from predicted values. uni.lu

Infrared (IR) and Raman Spectroscopic Applications for Vibrational Analysis and Functional Group Identification

Aromatic C-H Stretch: Around 3050-3100 cm⁻¹.

Aliphatic C-H Stretch: From the methyl group, expected just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C=C and C=N Ring Stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the quinoline aromatic system.

C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹.

C-Br Stretch: A strong band found at lower wavenumbers in the fingerprint region, generally between 600-500 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system.

Table 3: Predicted IR Absorption Bands for 2-Bromo-6-chloro-4-methylquinoline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Quinoline Ring |

| Aliphatic C-H Stretch | 2850 - 2950 | Methyl Group |

| C=C / C=N Stretch | 1400 - 1600 | Quinoline Ring |

| C-Cl Stretch | 600 - 800 | Chlorine Substituent |

| C-Br Stretch | 500 - 600 | Bromine Substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated π-system of the quinoline ring in 2-Bromo-6-chloro-4-methylquinoline ensures it will absorb light in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. The exact position of the maximum absorbance (λmax) would be influenced by the halogen and methyl substituents, but would likely fall within the 250-350 nm range, typical for substituted quinoline derivatives.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal. Should a suitable crystal of 2-Bromo-6-chloro-4-methylquinoline be grown, this technique would yield precise data on:

Bond lengths and angles: Confirming the geometry of the quinoline core and the positions of the substituents.

Planarity: Determining the planarity of the fused aromatic ring system.

Intermolecular interactions: Revealing how the molecules arrange in the solid state, including potential π-π stacking or halogen bonding, which can influence the material's physical properties. researchgate.net

To date, no public crystal structure has been deposited for this specific compound.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Separation

Chromatographic methods are essential for verifying the purity of a compound and for separating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of non-volatile organic compounds. For 2-Bromo-6-chloro-4-methylquinoline, a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water would likely be effective. A UV detector set to one of the compound's absorbance maxima would allow for quantification of its purity. Some commercial suppliers report a purity of ≥98% as determined by HPLC. cookechem.com

Gas Chromatography-Mass Spectrometry (GC-MS): Provided the compound is sufficiently volatile and thermally stable, GC-MS can be used for both separation and identification. The gas chromatogram would indicate the purity, while the coupled mass spectrometer would provide the mass spectrum of the compound, confirming its identity as it elutes from the column.

Computational and Theoretical Investigations of 2 Bromo 6 Chloro 4 Methylquinoline

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 2-bromo-6-chloro-4-methylquinoline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict a wide range of properties. researchgate.netdergipark.org.tr These calculations form the foundation for more advanced analyses, including Frontier Molecular Orbital (FMO) and Electrostatic Potential Surface (EPS) analyses.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is known as the energy gap. A small energy gap is associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 2-bromo-6-chloro-4-methylquinoline, the HOMO would likely be distributed across the quinoline (B57606) ring system, particularly the electron-rich regions, while the LUMO would also be located on the aromatic system. The electron-withdrawing bromine and chlorine atoms would influence the energies of these orbitals. DFT calculations would precisely quantify these energies and the resulting energy gap, allowing for predictions of the molecule's reactivity.

Table 1: Illustrative FMO Data for a Substituted Quinoline Derivative (Note: This data is representative and not specific to 2-Bromo-6-chloro-4-methylquinoline)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

This interactive table demonstrates the typical output of an FMO analysis.

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential. researchgate.net For 2-bromo-6-chloro-4-methylquinoline, the MEP surface would likely show negative potential around the nitrogen atom and positive potential near the hydrogen atoms and the halogen substituents.

Fukui functions are local reactivity descriptors derived from conceptual DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the changes in electron density when an electron is added or removed, one can pinpoint specific atoms that are most likely to participate in a reaction. This provides a more quantitative prediction of regioselectivity than the MEP surface alone. For the title compound, Fukui functions would clarify the reactivity of the different carbon atoms on the quinoline ring, helping to predict the outcome of substitution reactions.

Mechanistic Studies and Transition State Analysis via Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms and analyzing the high-energy transition states that govern reaction rates. For reactions involving 2-bromo-6-chloro-4-methylquinoline, such as nucleophilic aromatic substitution, DFT calculations can be used to map out the entire reaction pathway. mdpi.com

This process involves:

Geometry Optimization: The structures of the reactants, products, and any intermediates are fully optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface.

Vibrational Analysis: Frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Prediction and Correlation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.netmdpi.com The calculated shifts for 2-bromo-6-chloro-4-methylquinoline would be compared to its experimental NMR spectrum to aid in the assignment of each peak to a specific nucleus. This is particularly useful for complex aromatic systems where spectral overlap can make assignments challenging.

IR Frequencies: DFT can also compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. dergipark.org.trresearchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method. dergipark.org.tr These predicted frequencies help in assigning the experimental IR bands to specific vibrational modes, such as C-H stretches, C=C ring vibrations, and C-Br or C-Cl stretches.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This data is representative and not specific to 2-Bromo-6-chloro-4-methylquinoline)

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C Shift (C4-CH₃) | ~20 ppm | (Value from experiment) |

| ¹H Shift (C4-CH₃) | ~2.5 ppm | (Value from experiment) |

| IR Freq. (C-Cl stretch) | ~750 cm⁻¹ | (Value from experiment) |

This interactive table shows how theoretical data is used to validate experimental findings.

Molecular Dynamics Simulations and Conformational Analysis of Quinoline Systems

While 2-bromo-6-chloro-4-methylquinoline is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insight into its behavior in different environments, such as in solution or interacting with a biological target. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For a quinoline system, MD simulations can be used to:

Analyze Conformational Preferences: Although the quinoline core is planar, the methyl group can rotate. MD can explore the rotational dynamics and preferred orientations of such substituents.

Study Intermolecular Interactions: MD is particularly powerful for studying how the molecule interacts with solvent molecules or a biological receptor. It can reveal key hydrogen bonds, halogen bonds, or van der Waals interactions, and assess the stability of these interactions over time. nih.gov This is crucial for understanding its potential biological activity.

Explore Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how the solvent organizes around the solute and how this affects its conformation and properties.

These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.

Applications of 2 Bromo 6 Chloro 4 Methylquinoline and Its Derivatives in Advanced Chemical Disciplines

Development of Ligands in Organometallic Chemistry and Catalysis

The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This characteristic is fundamental to its role in organometallic chemistry, where quinoline-based molecules are designed as ligands to form stable and catalytically active metal complexes. The substituents on the quinoline core, such as the bromo and chloro groups in 2-Bromo-6-chloro-4-methylquinoline, can modulate the electronic properties and steric environment of the resulting metal complexes, fine-tuning their reactivity.

The synthesis of metal complexes using quinoline derivatives is a well-established area of research. Often, the quinoline moiety is incorporated into a larger Schiff base ligand, which can then coordinate with various transition metals. nih.govckthakurcollege.net These Schiff bases are typically synthesized through the condensation of an amine with a carbonyl compound. ckthakurcollege.net For example, a Schiff base ligand derived from 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine has been successfully used to synthesize complexes with copper(II), cobalt(II), and nickel(II). citedrive.comorientjchem.org In such complexes, the quinoline nitrogen, along with other donor atoms in the ligand structure (like azomethine nitrogen and carbonyl oxygen), coordinates to the metal center. mdpi.com

The coordination mode can be influenced by the specific quinoline derivative and the metal ion. Studies on quinoline-3-carbohydrazide (B3054276) derivatives show that coordination typically occurs via the azomethine nitrogen and carbonyl oxygen. mdpi.com In other systems, such as those using 8-lithio-quinoline, the quinoline nitrogen directly participates in forming stable complexes with metals like antimony(III), which can then be coordinated to other metals like platinum. acs.org The resulting complexes often exhibit defined geometries, such as octahedral or square planar, depending on the coordination number and the nature of the ligand and metal. researchgate.netnih.gov

| Metal Ion | Quinoline-Based Ligand | Resulting Complex Type | Reference |

|---|---|---|---|

| Cu(II), Co(II), Ni(II) | 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine | Schiff Base Complex | orientjchem.org |

| Pt(II) | Tris(quinolin-8-yl)stibine (SbQ3) | Pt-Sb Complex | acs.org |

| Cu(II), Ni(II), Co(II), Cd(II) | Schiff base of quinoline-3-carbohydrazide and various aldehydes | Octahedral Schiff Base Complexes | mdpi.com |

| Ni(II), Pd(II), Pt(II), Zn(II) | (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol | Square Planar or Tetrahedral Schiff Base Complexes | nih.gov |

Metal complexes incorporating quinoline-based ligands have demonstrated significant catalytic activity in a range of organic transformations. cusat.ac.incumbria.ac.uk The activity is often enhanced upon complexation of the ligand with a metal ion. nih.gov For instance, copper(II) complexes featuring quinoline-based ligands have been shown to be efficient photoredox catalysts for atom transfer radical addition (ATRA) reactions, facilitating the addition of alkyl halides to alkenes with excellent yields. rsc.org Schiff base complexes of various transition metals are known to catalyze oxidation, polymerization, and reduction reactions. nih.govresearchgate.net

While the quinoline moiety is integral to the ligand in these catalytic systems, halogenated quinolines like 2-Bromo-6-chloro-4-methylquinoline are also valuable as substrates in cross-coupling reactions. The carbon-halogen bonds (C-Br and C-Cl) are reactive sites for C-C bond formation and C-X activation. The Suzuki-Miyaura cross-coupling reaction, which couples an organic halide with an organoboron reagent using a palladium catalyst, is a powerful method for creating C-C bonds. researchgate.net Halogenated quinolines are frequently used as the halide partner in these reactions to produce arylated quinolines. researchgate.net Similarly, the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, can be applied to bromo-substituted quinolines to introduce alkynyl groups. nih.govresearchgate.net The differential reactivity of the C-Br versus the C-Cl bond can potentially allow for selective, sequential functionalization.

| Reaction Type | Role of Quinoline | Catalyst System | Transformation | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Substrate (Aryl Halide) | Palladium(0) | Coupling of 4-chloro quinoline with various boronic acids to form arylated quinolines. | researchgate.net |

| Sonogashira Coupling | Substrate (Aryl Halide) | PdCl2(PPh3)2 / CuI | Coupling of 4-bromo-substituted 6H-1,2-oxazines with terminal alkynes. | nih.gov |

| Atom Transfer Radical Addition (ATRA) | Ligand Component | Copper(II) Complex | Photoredox catalysis for the addition of alkyl halides to alkenes. | rsc.org |

Role as Building Blocks in Complex Organic Synthesis

The defined structure and multiple reactive sites of 2-Bromo-6-chloro-4-methylquinoline make it an exceptionally useful intermediate or "building block" for the synthesis of more elaborate molecules. evitachem.com Its halogen substituents serve as handles for introducing new functional groups and constructing larger molecular architectures. dakenchem.comcymitquimica.com

One of the primary applications of halogenated quinolines is in the construction of larger, fused heterocyclic systems. dakenchem.com These polycyclic aromatic nitrogen heterocycles are of significant interest due to their presence in natural products and their potential biological activities. researchgate.net A general strategy involves the tandem hydrohalogenation–cyclization of specific acetylenic precursors to form a 4-haloquinoline moiety as part of a larger polycyclic structure. mathnet.ru This method has proven effective for creating both linear and angularly fused tetracyclic systems. mathnet.ru Furthermore, efficient tandem reactions have been developed to synthesize complex bridged polycyclic compounds that incorporate both quinoline and other heterocyclic skeletons, such as coumarin, starting from simple materials. researchgate.net The reactivity of the C-Br and C-Cl bonds in 2-Bromo-6-chloro-4-methylquinoline allows for its use in programmed synthesis, where different parts of the molecule can be built out sequentially. chemrxiv.org

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The planar, aromatic nature of the quinoline ring makes it an ideal candidate for forming such assemblies, primarily through π–π stacking interactions. acs.org Although less explored than other motifs, quinoline derivatives are increasingly being used to design new supramolecular materials. acs.org

Researchers have designed and synthesized specific quinoline derivatives that act as gelators, self-assembling in certain solvents to form stable organogels or supragels. rsc.orgrsc.org For example, a novel gelator containing a quinoline group was shown to form stable gels in various solvents, with the self-assembly process driven by forces like hydrogen bonding and π–π stacking. rsc.orgrsc.org In another instance, a quinoline-naphthalene-based molecule was constructed that self-assembles to form a stable supramolecular gel with bright fluorescence, which can be used for chemical sensing. nih.gov The ability to tune these interactions by modifying the substituents on the quinoline ring allows for the rational design of materials with specific structural and functional properties, such as controlled surface wettability. rsc.org

Utility in Material Science and Photonics

The unique electronic and photophysical properties of the quinoline ring system have led to its widespread investigation in material science and photonics. evitachem.com Quinoline-based compounds possess high thermal stability and electron-transporting capabilities, which are highly desirable for optoelectronic applications like organic light-emitting diodes (OLEDs) and solar cells. nih.gov

The introduction of halogen atoms, as in 2-Bromo-6-chloro-4-methylquinoline, can significantly influence the electronic and optical properties. dakenchem.com Halogenated quinoline derivatives are used as intermediates to synthesize optoelectronic materials and conductive polymers. dakenchem.com The photophysical properties, such as absorption and emission wavelengths, can be tailored by adding different substituents to the quinoline core. scielo.br For example, new quinolines synthesized via three-component reactions exhibit fluorescence in the blue-green region of the spectrum. nih.govresearchgate.net

Recent studies have explored quinoline derivatives for specialized photonic applications. Quinoline Schiff bases have been investigated for their potential in random lasers, where they are embedded with nanoparticles to create mirrorless laser systems. mdpi.com Furthermore, the heavy-atom effect of bromine and chlorine can influence the fluorescence properties. While heavy atoms are often expected to quench fluorescence, studies on certain 5,7-dichloro-8-hydroxyquinolinium salts have shown that interactions involving bromide anions can counterintuitively enhance fluorescence intensity. acs.org This highlights the complex role that halogens play in modulating the photophysical behavior of these materials.

| Application Area | Specific Use | Key Property of Quinoline Derivative | Reference |

|---|---|---|---|

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs), Solar Cells | High thermal stability, electron-transporting capability. | nih.gov |

| Photonics | Random Lasers | Unique optical properties, extensive electron delocalization. | mdpi.com |

| Sensors | Fluorescence 'turn-off' detection of metal ions | Formation of supramolecular gels with responsive fluorescence. | nih.gov |

| Advanced Materials | Synthesis of conductive polymers and dyes | Versatility in chemical modification due to halogen substituents. | dakenchem.com |

Exploration in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The development of efficient and stable blue-light-emitting materials remains a critical challenge in the advancement of full-color display and solid-state lighting technologies. Derivatives of 2-Bromo-6-chloro-4-methylquinoline have shown promise in this arena. For instance, a novel blue-light-emitting organic phosphor, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, was synthesized utilizing a derivative of the title compound. This material exhibits strong blue emission, highlighting the potential of this structural motif in OLED applications.

The synthesis of such materials often involves the functionalization of the quinoline core to create extended π-conjugated systems, which are essential for achieving desired emission properties. The inherent electron-deficient nature of the quinoline ring system can be balanced with electron-donating groups to create molecules with efficient intramolecular charge transfer (ICT) characteristics, a key principle in the design of fluorescent materials.

While direct research on 2-Bromo-6-chloro-4-methylquinoline as a fluorescent probe is limited, the broader class of quinoline derivatives is extensively studied for this purpose. Quinoline-based fluorescent probes are known for their high sensitivity and selectivity in detecting various analytes, including metal ions. The functionalization of the quinoline scaffold allows for the incorporation of specific recognition moieties that can bind to a target analyte, resulting in a measurable change in fluorescence. The bromo and chloro substituents on 2-Bromo-6-chloro-4-methylquinoline provide convenient handles for introducing such recognition units, suggesting a promising avenue for future research in the development of novel fluorescent sensors.

Design of Photoactive Materials and Dyes

The application of quinoline derivatives extends to the design of photoactive materials and dyes for various applications, including solar cells and optical data storage. The ability to absorb and convert light energy is a hallmark of these materials. The structural framework of 2-Bromo-6-chloro-4-methylquinoline serves as a valuable starting point for the synthesis of more complex photoactive systems.

For example, the aforementioned blue-light-emitting phosphor, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, can be classified as a photoactive material due to its strong photoluminescence. The synthesis of this compound via a Friedlander condensation reaction demonstrates a practical approach to accessing such materials. The photophysical properties of this derivative are summarized in the table below.

| Property | Value |

| Excitation Wavelength | 373 nm |

| Emission Wavelength | 422 nm (Blue region) |

| Color Coordinates | (0.1603, 0.0509) |

Table 1: Photophysical Properties of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline.

The development of novel dyes for dye-sensitized solar cells (DSSCs) is another area where quinoline derivatives have made an impact. Although specific examples originating from 2-Bromo-6-chloro-4-methylquinoline are not yet prominent in the literature, the general strategy involves creating donor-π-acceptor (D-π-A) structures where the quinoline moiety can act as either the electron-accepting or the π-bridging unit. The halogen atoms on 2-Bromo-6-chloro-4-methylquinoline can be readily displaced or used in cross-coupling reactions to introduce different donor and acceptor groups, thereby tuning the absorption spectrum and energy levels of the resulting dye to optimize solar cell performance.

Application in Analytical Chemistry Methodologies as Reagents or Standards

In analytical chemistry, compounds with well-defined structures and properties are essential for the development of reliable and accurate methods. While the direct application of 2-Bromo-6-chloro-4-methylquinoline as a primary analytical standard is not widely documented, its potential as a specialized reagent or as a precursor for the synthesis of analytical standards is noteworthy.

Halogenated compounds, in general, are often used as internal standards in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS). Their distinct isotopic patterns, due to the presence of chlorine and bromine, can aid in their identification and quantification.

Furthermore, the reactivity of the bromo and chloro substituents allows for the derivatization of 2-Bromo-6-chloro-4-methylquinoline to create specific analytical reagents. For instance, it could be functionalized to create a chromogenic or fluorogenic reagent for the selective detection of certain analytes. The development of methods for the quantitation of halogenated acetic acids in beverages, for example, relies on derivatization to enhance volatility and detectability, a principle that could be applied to create analytical methods involving derivatives of 2-Bromo-6-chloro-4-methylquinoline.

Emerging Research Frontiers and Future Perspectives

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of synthetic routes for complex molecules like 2-Bromo-6-chloro-4-methylquinoline. mdpi.com Future research is focused on creating methodologies that are more environmentally benign, efficient, and cost-effective than traditional approaches.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the formation of quinoline (B57606) cores, such as in the Gould-Jacobs cyclization. evitachem.com This technique can increase yields from 50-60% with conventional heating to over 85% in just 10-15 minutes by suppressing side reactions through rapid and uniform heating. evitachem.com

Green Solvents and Catalysts: A shift away from hazardous solvents and reagents is a central theme. Research into utilizing ionic liquids, water, or solvent-free conditions for quinoline synthesis is an active area. mdpi.com Furthermore, the development of recyclable and non-toxic catalysts can minimize waste and environmental impact.

Continuous Flow Reactors: For larger-scale production, continuous flow technology offers superior control over reaction parameters, leading to enhanced efficiency, consistency, and purity of the final product. evitachem.com

Table 1: Comparison of Conventional vs. Green Synthetic Parameters for Quinoline Synthesis

| Parameter | Conventional Method | Green Method (Microwave-Assisted) |

|---|---|---|

| Reaction Time | Hours | 10-15 minutes evitachem.com |

| Typical Yield | 50-60% evitachem.com | >85% evitachem.com |

| Energy Input | High, prolonged | Lower, targeted |

| Side Reactions | Prone to decarboxylation and polymerization evitachem.com | Suppressed due to rapid heating evitachem.com |

| Solvent Choice | Often high-boiling, hazardous solvents | Dielectric solvents like DMSO, DMF evitachem.com |

Exploration of Novel Reactivity Patterns and Unconventional Transformation Pathways

The bromo and chloro substituents on the 2-Bromo-6-chloro-4-methylquinoline ring are key to its chemical versatility, particularly in metal-catalyzed cross-coupling reactions. Future explorations will likely focus on selectively activating these C-X bonds to build molecular complexity.

Selective Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds presents an opportunity for sequential, site-selective functionalization. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, can be fine-tuned to target the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. evitachem.comossila.com

Ligand-Controlled Selectivity: The choice of ligand in palladium catalysis is crucial for controlling chemo- and regioselectivity. For instance, bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) can enable exclusive activation of a C(sp²)-Br bond over a C-Cl bond, achieving near-quantitative yields. evitachem.com

Table 2: Influence of Ligands on Bromo-Selective Palladium-Catalyzed Coupling Reactions

| Ligand | Pd Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (C-Br vs. C-Cl) |

|---|---|---|---|---|

| PCy₃·HBF₄ | 0.2 | 80 | 99 | >99:1 evitachem.com |

| XPhos | 1.0 | 100 | 85 | 95:5 evitachem.com |

| PPh₃ | 2.0 | 80 | 0 | - evitachem.com |

Integration into Hybrid Material Systems for Enhanced Functionality

The intrinsic properties of the quinoline nucleus suggest that 2-Bromo-6-chloro-4-methylquinoline could serve as a valuable component in advanced hybrid materials. Its aromatic and heterocyclic nature makes it a candidate for applications in materials science. evitachem.com

Future research could involve integrating this molecule into larger systems:

Polymer-Based Hybrids: Incorporating the quinoline unit into polymer backbones or as a pendant group could create materials with tailored thermal, optical, or electronic properties.

Metal-Organic Frameworks (MOFs): The nitrogen atom in the quinoline ring and the halogen substituents could act as coordination sites for metal ions, allowing for the construction of novel MOFs with potential applications in gas storage, catalysis, or sensing.

Organic Electronics: Related halogenated quinoline derivatives have been investigated for use in the preparation of dyes for Organic Light-Emitting Diodes (OLEDs) and solar cells. ossila.com This suggests a pathway for using 2-Bromo-6-chloro-4-methylquinoline as a building block for new organic semiconductor materials.

Advanced Computational Methodologies for Predictive Chemical Design and Discovery

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like 2-Bromo-6-chloro-4-methylquinoline, thereby guiding experimental work. nih.gov

Density Functional Theory (DFT): DFT calculations are widely used to investigate the molecular structure, vibrational spectra, and electronic features of quinoline derivatives. nih.govresearchgate.net Methods like B3LYP with a 6-311++G(d,p) basis set can provide insights into optimized geometry, orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP), which helps in understanding the molecule's reactivity and intermolecular interactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to study charge delocalization and hyperconjugative interactions within the molecule, offering a deeper understanding of its electronic structure. nih.gov

Molecular Dynamics (MD) Simulations: For potential applications in medicinal chemistry, MD simulations can be used to study the interaction of 2-Bromo-6-chloro-4-methylquinoline derivatives with biological targets, such as proteins or enzymes, providing insights into binding affinity and stability. nih.gov

Table 3: Application of Computational Methods in Quinoline Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Structural and electronic analysis | Optimized geometry, vibrational frequencies, HOMO-LUMO gap, MEP nih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Spectroscopic analysis | UV-Vis absorption spectra researchgate.net |

| NBO Analysis | Electronic structure investigation | Charge delocalization, hyperconjugative interactions nih.gov |

| Fukui Functions | Reactivity prediction | Identification of electrophilic and nucleophilic sites nih.gov |

| Molecular Docking & MD Simulation | Biological activity prediction | Binding modes, binding energy, interaction with target proteins nih.gov |

Unexplored Applications in Physical Chemistry and Advanced Materials Science

While the primary focus on many quinoline derivatives has been in medicinal chemistry, the unique combination of substituents in 2-Bromo-6-chloro-4-methylquinoline opens doors to applications rooted in physical chemistry and materials science. evitachem.com

Advanced Dyes and Pigments: The quinoline core is a known chromophore. Modification of the ring through its bromo and chloro substituents could lead to the development of novel dyes with specific absorption and emission properties for use in textiles, imaging, or as sensory probes.

Nonlinear Optical (NLO) Materials: Computational studies on similar heterocyclic systems have been used to calculate properties like linear polarizability and first-order hyperpolarizability. nih.gov Such investigations could reveal if 2-Bromo-6-chloro-4-methylquinoline or its derivatives have potential for use in NLO materials, which are critical for technologies like optical data storage and telecommunications.

Interfacial Science: The molecule's polarity and potential for functionalization make it a candidate for studying and modifying surface properties. It could be used to create self-assembled monolayers (SAMs) on various substrates to control wettability, adhesion, or corrosion resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.